molecular formula C8H6ClNO2S B14068597 3-Cyano-5-methylbenzenesulfonyl chloride

3-Cyano-5-methylbenzenesulfonyl chloride

Cat. No.: B14068597
M. Wt: 215.66 g/mol
InChI Key: QFIHSQQKLAQZBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyano-5-methylbenzenesulfonyl chloride is an organosulfur compound with the molecular formula C8H6ClNO2S It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with a cyano group at the 3-position and a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Cyano-5-methylbenzenesulfonyl chloride can be synthesized through several methods. One common approach involves the chlorination of 3-cyano-5-methylbenzenesulfonic acid or its salts using reagents such as phosphorus pentachloride or phosphorus oxychloride . The reaction typically requires heating and can be carried out in an oil bath at temperatures between 170-180°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for temperature control and reagent addition can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-5-methylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Amines: React with this compound to form sulfonamides.

    Alcohols: React to form sulfonate esters.

    Water: Causes hydrolysis to the sulfonic acid derivative.

Major Products Formed

    Sulfonamides: Formed from reactions with amines.

    Sulfonate Esters: Formed from reactions with alcohols.

    Sulfonic Acid: Formed from hydrolysis.

Scientific Research Applications

3-Cyano-5-methylbenzenesulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-cyano-5-methylbenzenesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form strong covalent bonds with nucleophiles such as amines and alcohols, leading to the formation of sulfonamides and sulfonate esters. The cyano group can also participate in various chemical transformations, adding to the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyano-5-methylbenzenesulfonyl chloride is unique due to the presence of both the cyano and methyl groups, which enhance its reactivity and make it suitable for a wider range of chemical transformations compared to its analogs.

Properties

Molecular Formula

C8H6ClNO2S

Molecular Weight

215.66 g/mol

IUPAC Name

3-cyano-5-methylbenzenesulfonyl chloride

InChI

InChI=1S/C8H6ClNO2S/c1-6-2-7(5-10)4-8(3-6)13(9,11)12/h2-4H,1H3

InChI Key

QFIHSQQKLAQZBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)Cl)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.